17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy-
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Overview
Description
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- is a complex organic compound belonging to the cyclopenta[a]phenanthrene family. These compounds are known for their polycyclic aromatic hydrocarbon structure, which can exhibit various biological activities. The specific structure of this compound includes a cyclopenta[a]phenanthrene core with a dihydro and isopropoxy substitution, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- typically involves multiple steps. One common method includes the reduction of a diethyl phosphate derivative of a hydroxy-substituted precursor using sodium and liquid ammonia . This method ensures the selective reduction of the compound to achieve the desired dihydro and isopropoxy substitutions.
Industrial Production Methods: Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process
Chemical Reactions Analysis
Types of Reactions: 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- has several scientific research applications:
Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Research into its potential carcinogenic properties helps in understanding cancer mechanisms and developing therapeutic strategies.
Mechanism of Action
The mechanism of action of 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its ability to undergo various chemical reactions enables it to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-7-methylcyclopenta[a]phenanthren-17-one
Comparison: Compared to its similar compounds, 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- is unique due to its isopropoxy substitution, which can influence its reactivity and biological activity. The presence of the isopropoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
83053-59-2 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
11-propan-2-yloxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H18O2/c1-12(2)22-19-11-17-15(9-10-18(17)21)16-8-7-13-5-3-4-6-14(13)20(16)19/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
MNBKFCAIQJCGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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